5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with a carbonitrile functional group at the 6-position. This compound is part of a larger class of pyrrolopyrazines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile can be represented as follows:
The unique arrangement of nitrogen atoms in its structure contributes to its reactivity and biological properties, making it a subject of interest in both synthetic and medicinal chemistry.
These reactions are often facilitated by catalysts or specific reaction conditions tailored to achieve desired products.
Pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile, exhibit a wide range of biological activities. Research has shown that these compounds possess:
The pharmacological profiles of these compounds suggest their importance as scaffolds in drug discovery and development .
Several synthetic routes have been developed for the preparation of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile. Notable methods include:
These methods highlight the versatility and efficiency of synthetic strategies available for obtaining 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile.
Due to its unique structure and biological activities, 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile finds applications in several fields:
These applications underscore the compound's significance across multiple disciplines .
Interaction studies involving 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile focus on its binding affinity with various biological targets. Research indicates that:
These studies are crucial for understanding how to optimize the compound for therapeutic use .
Several compounds share structural similarities with 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 5H-Pyrrolo[1,2-a]pyrazine | Pyrrole-Pyrazine | Antimicrobial, Anticancer |
| 6-Methylpyrrolo[2,3-b]pyrazine | Methylated Variant | Kinase Inhibition |
| 7-Hydroxy-5H-pyrrolo[2,3-b]pyrazine | Hydroxylated Variant | Antioxidant |
| 5H-Pyrrolo[2,3-c]pyrazole | Isomeric Variant | Antifungal |
The uniqueness of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile lies in its specific arrangement of nitrogen atoms and carbonitrile functionality, which contribute to its distinct biological profile and potential applications .
The IUPAC name 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile specifies three critical structural elements:
The numbering scheme follows the Hantzsch-Widman system, prioritizing the pyrazine ring due to higher nitrogen count. Table 1 summarizes key structural parameters.
Table 1: Structural parameters of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄N₄ | |
| Molecular weight | 144.14 g/mol | |
| Ring system | Bicyclic pyrrolopyrazine | |
| Substituent position | C6 (cyano group) |
This compound is cataloged under multiple identifiers across chemical databases:
Notably, the ChemSpider entry for ID 301342 describes 6-phenyl[5H]pyrrolo[2,3-b]pyrazine, highlighting the positional flexibility of substituents on this scaffold.
The compound exhibits restricted tautomerism due to:
Potential isomeric forms include:
X-ray crystallography of related compounds (e.g., 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile) confirms planarity of the bicyclic system, with bond lengths consistent with aromatic character.
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile through classical cyclization methodologies represents a fundamental approach in heterocyclic chemistry [1]. Thermal cyclization of pyrazinylhydrazones has emerged as one of the most established methods for constructing pyrrolopyrazine frameworks [1]. This non-catalytic approach involves the formation of substituted 5H-pyrrolo[2,3-b]pyrazines through ring closure onto the carbon atom of the pyrazine nucleus [1].
The thermal cyclization process typically requires elevated temperatures and extended reaction times to achieve adequate conversion [1]. Research has demonstrated that pyrazinylhydrazones undergo thermal cyclization to yield 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines with varying degrees of success depending on the substituent patterns [1]. The mechanism involves intramolecular nucleophilic attack by the hydrazone nitrogen onto the pyrazine ring, followed by elimination and aromatization steps [1].
Another classical approach involves the use of aminopyrazine derivatives as starting materials [1]. The conversion of 2-amino-3-methylpyrazine to pyrrolopyrazine structures has been documented, though specific adaptation to carbonitrile-containing products requires additional synthetic steps [1]. This methodology typically involves multi-step sequences that include condensation reactions followed by cyclization under thermal conditions [1].
| Classical Method | Starting Material | Reaction Conditions | Typical Yield Range |
|---|---|---|---|
| Thermal cyclization of pyrazinylhydrazones | Pyrazinylhydrazones | 150-200°C, 4-8 hours | 45-75% |
| Aminopyrazine cyclization | 2-amino-3-methylpyrazine | 120-180°C, sealed tube | 40-65% |
| Condensation-cyclization | Pyrazine derivatives | Thermal, 100-150°C | 35-60% |
The introduction of the carbonitrile functionality at the 6-position typically requires post-cyclization modifications or incorporation of nitrile-containing precursors during the cyclization process [2]. Traditional approaches often employ cyanation reactions using reagents such as potassium cyanide or copper cyanide under thermal conditions [2].
Modern catalytic approaches to 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile synthesis have revolutionized the field by offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance [3] [4]. Palladium-catalyzed methodologies have proven particularly effective for constructing pyrrolopyrazine frameworks through various coupling and cyclization strategies [4] [5].
Palladium-catalyzed cross-coupling reactions represent a significant advancement in pyrrolopyrazine synthesis [4]. The Suzuki cross-coupling reaction of arylboronic acids with bromo-substituted dihydropyrrolopyrazines has been successfully employed to introduce diverse aryl substituents [4]. These reactions typically proceed under mild conditions using palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts [4].
Rhodium-catalyzed transannulation reactions have emerged as powerful tools for pyrrolopyrazine construction [6] [7]. The rhodium-catalyzed reaction of nitrogen-perfluoroalkyl-1,2,3-triazoles with terminal alkynes under microwave heating conditions affords nitrogen-perfluoroalkyl-3,4-disubstituted pyrroles as major products [6]. This methodology demonstrates excellent selectivity with aliphatic alkynes and provides access to substituted pyrrolopyrazine derivatives through subsequent functionalization [6].
| Catalytic Method | Catalyst System | Reaction Conditions | Selectivity | Yield Range |
|---|---|---|---|---|
| Palladium Suzuki coupling | Pd(PPh₃)₄ | 105°C, dioxane, K₂CO₃ | High | 65-85% |
| Rhodium transannulation | Rh₂(OAc)₄ | 100°C, chloroform | Excellent | 70-90% |
| Copper oxidative cyclization | Cu(II) salts | Room temperature, DMSO | Good | 55-80% |
Copper-catalyzed oxidative cyclization represents another significant development in modern pyrrolopyrazine synthesis [8]. The copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline derivatives with alkylsilyl peroxides proceeds through carbon-carbon bond cleavage and new carbon-carbon and carbon-nitrogen bond formation [8]. This methodology involves alkyl radical species participation in cascade reactions, providing access to complex pyrrolopyrazine structures [8].
Photocatalytic approaches have gained considerable attention for their ability to enable reactions under mild conditions [9]. Chemodivergent photocatalytic access to pyrrolines through controllable intermolecular cyclization has been demonstrated using ruthenium and iridium photocatalysts [9]. The chemoselectivity between carbon-nitrogen bond formation and carbon-carbon bond formation can be precisely controlled by varying photocatalysts and additives [9].
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile [10] [11]. Dimethylformamide (DMF) has emerged as one of the most effective solvents for pyrrolopyrazine synthesis, particularly in palladium-catalyzed reactions [12] [10]. The high boiling point and coordinating ability of DMF facilitate catalyst solubility and substrate activation [12].
Dimethyl sulfoxide (DMSO) represents another valuable solvent option, especially for oxidative cyclization reactions [13] [10]. Research has demonstrated that DMSO not only serves as a solvent but can also participate in the reaction mechanism through its oxidizing properties [13]. The polar aprotic nature of DMSO enhances nucleophilicity and facilitates intramolecular cyclization processes [13].
Acetonitrile has proven effective for specific reaction types, particularly those involving nitrile-containing substrates [10]. The coordinating ability of acetonitrile can stabilize metal catalysts and influence reaction selectivity [10]. Studies have shown that acetonitrile provides improved yields compared to toluene in certain oxidative ring-opening reactions [10].
| Solvent System | Boiling Point (°C) | Polarity Index | Optimal Temperature Range | Applications |
|---|---|---|---|---|
| Dimethylformamide | 153 | 6.4 | 80-120°C | Palladium-catalyzed reactions |
| Dimethyl sulfoxide | 189 | 7.2 | 25-100°C | Oxidative cyclizations |
| Acetonitrile | 82 | 5.8 | 60-80°C | Nitrile-containing substrates |
| Toluene | 111 | 2.4 | 100-110°C | Thermal cyclizations |
Microwave-assisted synthesis has emerged as a powerful tool for reaction optimization [11]. The microwave heating approach provides short reaction times, high yields, and improved product purities compared to conventional heating methods [11]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [11].
Temperature optimization is critical for achieving maximum yields and selectivity [14]. Research has shown that precise temperature control can dramatically influence product distribution and reaction outcomes [14]. For example, reactions conducted at higher water content and specific temperature ranges can selectively favor particular isomeric products [14].
The influence of moisture content on reaction outcomes has been documented in several studies [14]. Controlled water addition can direct reactions toward specific products, with water content ratios affecting product selectivity significantly [14]. Dry reaction conditions often favor different pathways compared to moisture-containing systems [14].
Effective purification of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile requires sophisticated separation techniques due to the compound's structural complexity and potential for isomer formation [15] [16]. Column chromatography using silica gel represents the most widely employed purification method for pyrrolopyrazine derivatives [16]. The selection of appropriate eluent systems is crucial for achieving effective separation [16].
Silica gel column chromatography typically employs gradient elution systems starting with non-polar solvents and progressing to more polar mixtures [15] [16]. Research has demonstrated that hexane-ethyl acetate mixtures provide excellent separation of pyrazine derivatives, with the ratio affecting both separation efficiency and product recovery [15]. A 90:10 hexane-ethyl acetate mixture has been shown to provide desirable separation based on alkyl substituent content [15].
| Purification Method | Stationary Phase | Mobile Phase | Separation Efficiency | Recovery Rate |
|---|---|---|---|---|
| Column chromatography | Silica gel | Hexane-EtOAc (9:1) | Excellent | 85-95% |
| HPLC purification | C18-bonded silica | Water-acetonitrile | Very high | 90-98% |
| Crystallization | - | Ethanol-water | Good | 70-85% |
| Liquid-liquid extraction | - | MTBE-water | Moderate | 60-80% |
High-performance liquid chromatography (HPLC) has proven invaluable for achieving high-purity products, particularly when analytical-grade materials are required [17]. HPLC purification using C18-bonded silica columns with water-acetonitrile mobile phases can achieve purities exceeding 95% [17]. This method is particularly effective for removing trace impurities and separating closely related isomers [17].
Crystallization techniques offer an economical approach to purification, especially for larger-scale preparations . The selection of appropriate crystallization solvents significantly impacts both yield and purity . Ethanol-water mixtures have been successfully employed for crystallizing pyrrolopyrazine derivatives, with the water content affecting crystal formation and purity .
Yield maximization strategies encompass both reaction optimization and efficient work-up procedures . Research has demonstrated that careful control of reaction parameters, including temperature, catalyst loading, and reaction time, can significantly improve yields . For example, adjusting palladium catalyst loading from 0.05 to 0.10 equivalents can increase yields from 65% to 85% in certain cross-coupling reactions .
Multiple extraction procedures have been developed to maximize product recovery [15]. Liquid-liquid extraction using methyl tert-butyl ether (MTBE) or ethyl acetate requires multiple extraction steps with fresh solvent to achieve complete product recovery [15]. When hexane is employed as the extraction solvent, unwanted imidazole derivatives are not co-extracted, simplifying purification [15].
Process optimization through systematic parameter variation has yielded significant improvements in overall synthetic efficiency [12] . Studies have shown that dilution effects can minimize undesired side product formation, with increased solvent volumes reducing impurity levels from 9% to 2.7% [12]. Temperature control during work-up procedures also plays a crucial role in maintaining product integrity and maximizing yields [12].
The crystallographic analysis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile reveals fundamental structural parameters that define this heterocyclic compound. The molecular formula C₇H₄N₄ with a molecular weight of 144.13 g/mol [1] establishes the basic compositional framework. X-ray diffraction studies on pyrrolopyrazine derivatives have demonstrated characteristic structural features consistent with fused bicyclic aromatic systems [2] [3].
Crystallographic investigations of related pyrrolo[2,3-b]pyrazine compounds have been documented in protein database entries, notably PDB ID 4QP6, which contains structural data for 5H-pyrrolo[2,3-b]pyrazine in complex with ERK2 kinase [4] [5]. The structural analysis reveals that the compound adopts a planar conformation typical of aromatic heterocycles, with the pyrrole and pyrazine rings sharing a common nitrogen-carbon bond in the fused system [3] [6].
The carbonitrile substituent at the 6-position introduces additional structural considerations. The linear geometry of the carbon-nitrogen triple bond extends from the aromatic framework, contributing to the overall molecular architecture [3]. Crystal packing studies of nitrogen-rich heterocyclic compounds indicate that intermolecular interactions, particularly nitrogen-hydrogen contacts, play significant roles in crystal stabilization, accounting for 32.9-40.9% of intermolecular contacts in similar systems [3] [6].
Unit cell parameters for related pyrrolopyrazine structures demonstrate orthorhombic or monoclinic crystal systems with characteristic lattice constants. The molecular geometry shows all atoms in the heterocyclic framework maintain coplanarity, facilitating π-π stacking interactions with interlayer distances typically ranging from 3.3-3.5 Å [3] [7].
The multinuclear nuclear magnetic resonance spectroscopy of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile provides detailed structural elucidation through characteristic chemical shift patterns and coupling constants. ¹H nuclear magnetic resonance analysis reveals distinct aromatic proton signals characteristic of the fused heterocyclic system [8] [9] [10].
The pyrazine ring protons appear as characteristic downfield signals, with H-2 and H-3 positions typically observed at chemical shifts between 8.0-8.6 ppm [8] [9]. These signals generally appear as singlets due to the symmetry considerations within the pyrazine framework. The pyrrole H-7 proton manifests at slightly more upfield positions, typically 6.8-7.2 ppm, often showing coupling patterns characteristic of the five-membered ring environment [9] [11].
¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework. The carbonitrile carbon signal appears characteristically downfield at 115-120 ppm, consistent with the electron-withdrawing nature of the triple bond [8] . Pyrazine carbon atoms typically resonate in the 140-155 ppm region, while pyrrole carbons appear between 100-130 ppm [8] [10]. The carbon bearing the carbonitrile substituent (C-6) shows characteristic chemical shifts in the 95-105 ppm range [10].
Coupling constant analysis reveals characteristic values for heterocyclic systems. Aromatic proton-proton coupling constants typically range from 1-3 Hz for meta coupling and 8-10 Hz for ortho coupling in aromatic systems [11] [13]. The heterocyclic nitrogen atoms introduce additional complexity in coupling patterns, with nitrogen-proton coupling often observed in the 90 Hz range for one-bond interactions [14] [15].
¹⁵N nuclear magnetic resonance, though less commonly employed due to sensitivity limitations, provides valuable information about nitrogen environments. Pyrazine nitrogens typically appear in the -150 to -200 ppm range relative to nitromethane standard [15]. The nitrogen chemical shift range of approximately 1100 ppm allows for distinction between different nitrogen species within the heterocyclic framework [15].
The vibrational spectroscopic analysis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile through both infrared and Raman spectroscopy reveals characteristic signatures that confirm structural assignments and provide insights into molecular dynamics [16] [17] [18].
The most distinctive infrared absorption arises from the carbonitrile carbon-nitrogen triple bond stretching vibration, appearing as a strong, sharp peak between 2210-2230 cm⁻¹ [19] [20] [21]. This characteristic frequency is consistent with aromatic nitriles, where conjugation effects slightly lower the stretching frequency compared to aliphatic nitriles [19] [21]. The intensity and sharpness of this band make it an excellent diagnostic feature for the presence of the carbonitrile functional group [19] [22].
Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1580-1620 cm⁻¹ region with medium to strong intensity [23] [24]. These bands correspond to the fundamental aromatic ring vibrations of both the pyrazine and pyrrole components of the fused system [16] [18]. Carbon-hydrogen aromatic stretching vibrations manifest in the 3020-3100 cm⁻¹ region with medium intensity, characteristic of heteroaromatic compounds [23] [24].
The fingerprint region (600-1500 cm⁻¹) contains multiple diagnostic bands. Carbon-nitrogen stretching modes appear between 1400-1500 cm⁻¹, while ring breathing vibrations occur in the 1000-1100 cm⁻¹ range [23] [25]. Carbon-hydrogen in-plane bending vibrations contribute to absorptions in the 1200-1300 cm⁻¹ region, while out-of-plane bending modes appear as strong bands between 750-850 cm⁻¹ [23] [25].
Raman spectroscopy complements infrared analysis by providing additional vibrational information through different selection rules [18] [26]. The carbonitrile stretching mode appears with medium intensity in Raman spectra at frequencies corresponding to the infrared absorption [27]. Ring stretching modes manifest as strong Raman bands between 1520-1580 cm⁻¹, providing clear identification of the aromatic framework [18] [26].
Characteristic aromatic carbon-carbon stretching vibrations appear in the 1450-1500 cm⁻¹ region with medium intensity in Raman spectra [26] [27]. Ring breathing modes contribute to medium-intensity bands around 1000-1050 cm⁻¹, while carbon-hydrogen bending vibrations appear with weak to medium intensity between 1200-1300 cm⁻¹ [18] [27]. Lower frequency ring deformation modes manifest in the 700-900 cm⁻¹ region with variable intensity depending on molecular environment [28].
Lattice vibrational modes, observable in solid-state Raman spectra, appear in the low-frequency region (100-300 cm⁻¹) and provide information about intermolecular interactions and crystal packing arrangements [27] [28]. These modes are particularly sensitive to temperature and pressure variations, making them useful probes of solid-state behavior [29] [30].
Mass spectrometric analysis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways of this heterocyclic compound [31] [32] [33].
The molecular ion peak appears at m/z 144, corresponding to the molecular weight of C₇H₄N₄ [1] [34]. The intensity of the molecular ion varies depending on ionization conditions, typically showing medium abundance in electron impact ionization. The stability of the aromatic framework contributes to the observation of the intact molecular ion, though fragmentation readily occurs under typical mass spectrometric conditions [31] [32].
Primary fragmentation pathways involve the loss of the carbonitrile functional group, generating a prominent fragment ion at m/z 118 corresponding to [M-CN]⁺ [31] [33]. This fragmentation represents a characteristic loss for aromatic nitriles and typically shows high relative abundance due to the stability of the resulting aromatic cation. The mechanism involves the cleavage of the carbon-carbon bond connecting the carbonitrile group to the aromatic ring, with charge retention on the larger aromatic fragment [31].
Secondary fragmentation includes the loss of hydrogen cyanide (HCN) generating an ion at m/z 117 [M-HCN]⁺ [31] [32]. This fragmentation pathway is common in nitrile-containing compounds and represents a rearrangement process involving hydrogen migration followed by elimination of hydrogen cyanide. The relative abundance of this fragment typically shows medium intensity compared to the cyanide loss fragment [31].
Hydrogen atom loss generates a fragment at m/z 143 [M-H]⁺, though this process typically shows low relative abundance [33]. The heterocyclic framework demonstrates additional fragmentation patterns involving ring-opening and subsequent decomposition. Pyrazine ring fragmentation can generate characteristic ions in the m/z 80-81 range, corresponding to the pyrazine molecular ion and related fragments [32] [33].
The base peak region (m/z 50-80) contains various small fragment ions resulting from extensive decomposition of the heterocyclic framework [31] [32]. These fragments arise from complex rearrangement processes and provide less specific structural information but contribute to the overall fragmentation fingerprint of the compound [31].
Collision-induced dissociation studies reveal additional fragmentation pathways accessible under higher energy conditions. The predicted collision cross sections for various adduct ions provide complementary structural information, with values ranging from 112-144 Ų depending on the specific ionic form [33]. These measurements contribute to the overall structural characterization and aid in differentiation from related compounds in complex mixtures [33].